molecular formula C12H14ClF2NO B118900 4-(2,4-Difluorobenzoyl)piperidine hydrochloride CAS No. 106266-04-0

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Cat. No. B118900
M. Wt: 261.69 g/mol
InChI Key: QPJONRGTWKXJLG-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride is a white to light yellow powder or crystal . It has been used as a synthetic intermediate of benzisoxazole dopamine D2 and serotonin receptors antagonists, such as Iloperidone and risperidone .


Synthesis Analysis

The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is generally achieved by chemical synthesis. A common method of preparation is to react 2,4-difluorobenzoic acid with piperidine in a suitable solvent and add hydrochloric acid to produce the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is C12H13F2NO·HCl, and its molecular weight is 261.70 .


Chemical Reactions Analysis

As a synthetic intermediate, this compound is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives as antipsychotics .


Physical And Chemical Properties Analysis

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

4-(2,4-Difluorobenzoyl)piperidine hydrochloride serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, it was utilized as the starting material in the new synthetic process of iloperidone, a psychotherapeutic drug, showing ease of operation and high yield suitable for industrial production (W. Pa, 2013). Similarly, in the synthesis of risperidone, an antipsychotic medication, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride played a crucial role in the intermediate steps, contributing to an overall yield of 49.5% (Ji Ya-fei, 2011).

Role in Radiotracer Development

In the field of positron emission tomography (PET) imaging, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride was involved in the development of specific PET radioligands. These ligands, however, exhibited high accumulation in bone and cartilage, suggesting a significant degree of defluorination, which limits their suitability for imaging NR2B NMDA receptors (R. Labas et al., 2011).

Antimicrobial Studies

The compound has also been investigated for its potential antimicrobial activities. In a study focusing on the synthesis and screening of related compounds, moderate antimicrobial activities were observed against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (O. B. Ovonramwen et al., 2019).

Structural and Biochemical Analysis

Research involving 4-(2,4-Difluorobenzoyl)piperidine hydrochloride has extended to the structural and biochemical study of related compounds. For instance, studies have explored the crystal structure and molecular conformation of similar hydrochloride salts, contributing to a deeper understanding of their chemical behavior and potential applications (M. Szafran et al., 2007).

Safety And Hazards

This compound is classified as irritating and corrosive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJONRGTWKXJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596017
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

CAS RN

106266-04-0
Record name Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-acetyl-4-(2,4-difluorobenzoyl)piperidine (5.6 g, 20.9 mmol) is added to 19 ml of 6N Hydrochloric acid and reflux for 5 hours. The mixture is evaporated to dryness under reduced pressure. The residue is added 20 ml of isopropanol, stirred, filtered, and dried to obtain 4.67 g of a product, with a yield of 85%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The preceding ketone (40 g, 0.15 mol) was added to a mixture of 125 ml concentrated HCl and 125 ml acetic acid and refluxed for 16 hours, cooled, and concentrated in vacuo. The white residue was triturated with hot isopropanol, filtered, washed with Et2O and dried to give 32.3 g (83%) of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (III), m.p. 215°-216° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 48 parts of 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine and 180 parts of a hydrochloric acid solution 6N was stirred and refluxed for 5 hours. The reaction mixture was evaporated and the residue was stirred in 2-propanol. The product was filtered off and dried, yielding 39 parts (83%) of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride (intermediate 2).
[Compound]
Name
48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-Difluorobenzoyl)piperidine hydrochloride
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Citations

For This Compound
2
Citations
ZH Shang, QQ Chu, J Ha, CH An… - Advanced Materials …, 2015 - Trans Tech Publ
The main object of the present invention is to provide an improved process for the preparation of Iloperidone, which would be more simple, economical and easy to implement on large …
Number of citations: 2 www.scientific.net
T Bird - 2020 - openaccess.wgtn.ac.nz
Risperidone is a second-generation antipsychotic used to treat psychiatric disorders such as schizophrenia, bipolar disorder and autism. It targets dopamine D2 and serotonin 5-HT2A …
Number of citations: 4 openaccess.wgtn.ac.nz

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